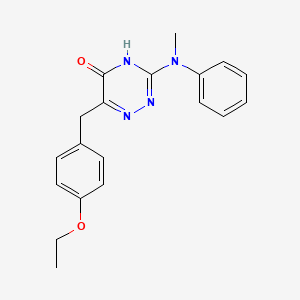

6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one

Description

This compound belongs to the 1,2,4-triazin-5(4H)-one class, characterized by a heterocyclic triazinone core with a ketone group at position 3. Key structural features include:

- 3-position: A methyl(phenyl)amino substituent, introducing steric bulk and π-π interaction capabilities.

- 4H tautomer: Ensures planar geometry, critical for binding to biological targets.

While direct biological data for this compound are absent in the evidence, its structural analogs highlight diverse applications in antimicrobial, herbicidal, and anticancer contexts.

Properties

IUPAC Name |

6-[(4-ethoxyphenyl)methyl]-3-(N-methylanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-16-11-9-14(10-12-16)13-17-18(24)20-19(22-21-17)23(2)15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTIPOJMVRZBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=NN=C(NC2=O)N(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(4-ethoxybenzyl)-3-(methyl(phenyl)amino)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a triazine ring substituted with an ethoxybenzyl group and a methyl(phenyl)amino moiety. This unique structure is essential for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing the triazine moiety exhibit a range of biological activities, including:

- Antibacterial Activity : Several derivatives of triazine compounds have shown significant antibacterial effects. For instance, compounds with similar structures have been evaluated for their ability to inhibit bacterial growth, particularly against strains such as Escherichia coli and Mycobacterium smegmatis .

- Antitumor Activity : Triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups on the phenyl ring has been associated with increased potency .

The mechanisms through which this compound exerts its effects may include:

- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Cell Cycle Arrest : Some triazine derivatives induce cell cycle arrest in cancer cells, leading to apoptosis .

Case Studies

- Antibacterial Efficacy : A study evaluating various triazine derivatives found that compounds with specific substituents exhibited MIC values lower than standard antibiotics like Ciprofloxacin and Rifampicin. The compound this compound was hypothesized to possess similar or enhanced antibacterial properties due to its structural features .

- Antitumor Activity : In vitro studies on cancer cell lines demonstrated that derivatives of triazine compounds could significantly inhibit cell growth. The compound's structure suggests it may interact with target proteins involved in cell proliferation pathways .

Data Summary Table

Comparison with Similar Compounds

Antimicrobial Activity: Schiff Base Derivatives

Compounds like 4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one (20b) () demonstrate:

- Broad-spectrum antibacterial activity (MIC 3.90 μg/mL against E. coli and S. aureus), attributed to the para-fluoro group enhancing electron withdrawal and membrane penetration .

- Biofilm inhibition : 87.4% reduction in E. coli biofilms due to halogen substituents disrupting quorum sensing.

However, the phenyl group in its amino substituent may improve binding to hydrophobic pockets in bacterial enzymes.

Herbicidal Activity: Metribuzin Derivatives

Metribuzin analogs () feature tert-butyl and methylthio groups:

- 6-(tert-butyl)-4-[(4-methoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one (16): Exhibits herbicidal activity via inhibition of photosynthesis (PSII) .

- Rimsulfuron (): A commercial herbicide with a tert-butyl group and methylation, showing selectivity through acetolactate synthase (ALS) inhibition .

Comparison: The target compound lacks a tert-butyl or methylthio group, suggesting divergent mechanisms. Its ethoxybenzyl moiety may confer selectivity toward non-ALS pathways, but empirical data are needed.

Anticancer Activity: Thienyl Vinyl Derivatives

4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (12) () shows:

- Cytotoxicity against cancer cell lines (IC₅₀ < 10 μM) due to thienyl vinyl groups enabling intercalation or redox cycling .

Comparison: The target compound’s ethoxybenzyl group may enhance membrane permeability, while the methyl(phenyl)amino substituent could modulate kinase inhibition, though this remains speculative without testing.

Structural and Physicochemical Properties

*Calculated using fragment-based methods.

Key Trends :

- Electron-withdrawing groups (e.g., CF₃, halogens) enhance antimicrobial activity.

- Bulky substituents (e.g., tert-butyl) improve herbicidal selectivity.

- Hydrophilic groups (e.g., hydroxypropylthio) aid solubility for anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.